Cas no 22531-53-9 (4-Chloro-1-naphthalene Ethanone)

4-クロロ-1-ナフタレンエタノンは、有機合成化学において重要な中間体として利用される芳香族ケトン化合物です。CAS番号[941-98-0]を有し、分子式C12H9ClOで表されます。ナフタレン骨格にクロロ基とアセチル基が選択的に導入された構造特徴から、医農薬品や機能性材料の合成原料として高い有用性を示します。特にπ共役系を有するため、光反応性や電子特性に優れ、精密有機合成における多段階反応の出発物質として適しています。高い純度(99%以上)で供給可能なため、再現性の高い反応が要求される研究開発分野での利用に適しています。結晶性が良好で取り扱いやすく、有機溶媒への溶解性も良好という特性を備えています。

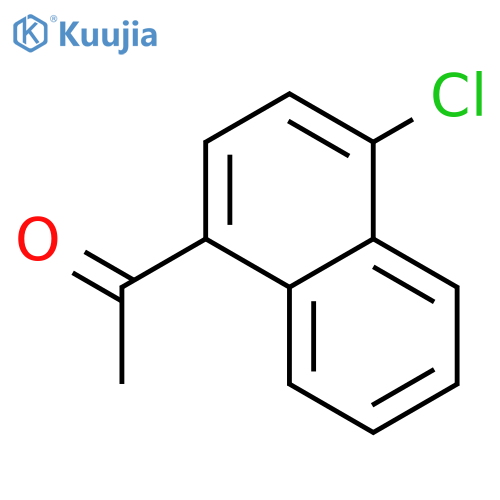

22531-53-9 structure

商品名:4-Chloro-1-naphthalene Ethanone

4-Chloro-1-naphthalene Ethanone 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(4-chloro-1-naphthalenyl)-

- 4-Chloro-1-naphthalene Ethanone

- 22531-53-9

- 1-Acetyl-4-chloronaphthalene

- YEHPVVNRCJDKDF-UHFFFAOYSA-N

- 1-(4-chloronaphthalen-1-yl)ethan-1-one

- AKOS017550753

- 1-acetyl-4-chloro-naphthalene

- SCHEMBL5676787

- 1-(4-Chloronaphthalen-1-yl)ethanone

- DB-102671

-

- インチ: InChI=1S/C12H9ClO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3

- InChIKey: YEHPVVNRCJDKDF-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC=C(C2=CC=CC=C21)Cl

計算された属性

- せいみつぶんしりょう: 204.03427

- どういたいしつりょう: 204.0341926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07

4-Chloro-1-naphthalene Ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C371520-25000mg |

4-Chloro-1-naphthalene Ethanone |

22531-53-9 | 25g |

$ 999.00 | 2023-04-18 | ||

| TRC | C371520-10000mg |

4-Chloro-1-naphthalene Ethanone |

22531-53-9 | 10g |

$ 506.00 | 2023-04-18 | ||

| TRC | C371520-2.5g |

4-Chloro-1-naphthalene Ethanone |

22531-53-9 | 2.5g |

$ 140.00 | 2022-04-01 | ||

| TRC | C371520-10g |

4-Chloro-1-naphthalene Ethanone |

22531-53-9 | 10g |

$ 415.00 | 2022-04-01 | ||

| TRC | C371520-2500mg |

4-Chloro-1-naphthalene Ethanone |

22531-53-9 | 2500mg |

$ 173.00 | 2023-04-18 | ||

| TRC | C371520-25g |

4-Chloro-1-naphthalene Ethanone |

22531-53-9 | 25g |

$ 825.00 | 2022-04-01 |

4-Chloro-1-naphthalene Ethanone 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

22531-53-9 (4-Chloro-1-naphthalene Ethanone) 関連製品

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬